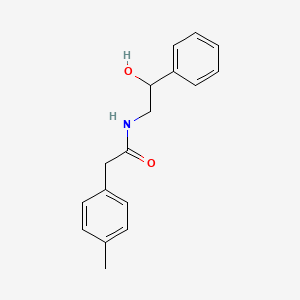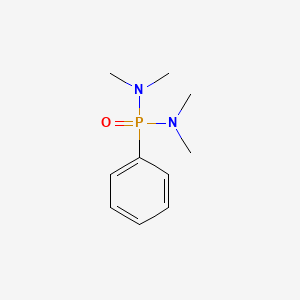
Benzyltriphenyllead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltriphenyllead is an organolead compound with the chemical formula C25H22Pb It is a unique compound due to the presence of a lead atom bonded to a benzyl group and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyltriphenyllead can be synthesized through the reaction of triphenyllead chloride with benzylmagnesium chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyltriphenyllead undergoes various chemical reactions, including:
Oxidation: The lead atom in this compound can be oxidized, leading to the formation of lead oxides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form lead metal and other by-products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Oxidation: Lead oxides and benzyl alcohol.
Substitution: Various substituted this compound derivatives.
Reduction: Lead metal and benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyltriphenyllead has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: Studies have explored its potential effects on biological systems, although its toxicity limits its use.
Medicine: Research is ongoing to understand its potential therapeutic applications, though it is not widely used due to safety concerns.
Industry: It has applications in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which benzyltriphenyllead exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form bonds with other atoms or molecules, leading to changes in their chemical structure and reactivity. This interaction can affect various biochemical pathways, although the exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Dibenzyldiphenyllead: Another organolead compound with two benzyl groups and two phenyl groups.
Triphenyllead chloride: A precursor in the synthesis of benzyltriphenyllead.
Tetraphenyllead: A compound with four phenyl groups bonded to lead.
Comparison: this compound is unique due to the presence of a single benzyl group, which imparts different chemical properties compared to compounds with multiple benzyl groups or only phenyl groups. This uniqueness makes it valuable in specific chemical reactions and applications where other organolead compounds may not be suitable.
Eigenschaften
CAS-Nummer |
2654-42-4 |
|---|---|
Molekularformel |
C25H22Pb |
Molekulargewicht |
529 g/mol |
IUPAC-Name |
benzyl(triphenyl)plumbane |
InChI |
InChI=1S/C7H7.3C6H5.Pb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H; |
InChI-Schlüssel |
PDGMFZNRFDLFEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)
![N-[formamido-(2-nitrophenyl)methyl]formamide](/img/structure/B11968549.png)

![Diisobutyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968565.png)

![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968573.png)

![N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-isopropylphenyl)ethenyl]benzamide](/img/structure/B11968597.png)

![10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B11968608.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968610.png)

![3-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11968618.png)

